molecular formula C21H16N4O2 B5223333 N,N'-di(quinolin-6-yl)propanediamide

N,N'-di(quinolin-6-yl)propanediamide

Cat. No.: B5223333
M. Wt: 356.4 g/mol
InChI Key: JGVNKLGBNKLDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amide-Containing Compounds and Quinoline (B57606) Chemistry

Quinoline, a fused heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and materials science. pskgu.runih.gov Its derivatives are found in numerous natural products and have been developed as therapeutic agents with a wide range of biological activities. nih.gov The incorporation of two quinoline moieties into a single structure, as seen in N,N'-di(quinolin-6-yl)propanediamide, suggests a potential for multifaceted interactions with biological targets or for the development of advanced materials.

Role of the Quinoline Moiety in Advanced Chemical Systems

The quinoline moiety is a versatile component in the design of advanced chemical systems. Its aromatic nature and the presence of a nitrogen atom allow it to participate in various non-covalent interactions, including π-π stacking and metal coordination. documentsdelivered.com This has led to the extensive use of quinoline derivatives in the development of fluorescent sensors for metal ions and other analytes. pskgu.ru The quinoline ring system can act as a fluorophore, and its emission properties can be modulated by the binding of a target species. Furthermore, the ability to functionalize the quinoline ring at various positions provides a pathway to fine-tune its electronic and steric properties for specific applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic devices. nih.gov

Overview of Research Trajectories for this compound Analogues in Academic Science

While specific research focusing exclusively on this compound is not extensively documented, the research on its close analogues provides a clear indication of its potential scientific value. Studies on related bis(quinolyl)malonamide derivatives, for instance, highlight a strong potential in coordination chemistry and materials science. ontosight.ai

Research into analogous quinoline amide derivatives has been prominent in the field of drug discovery. Scientists have synthesized and evaluated various quinoline-based amides as potential inhibitors of enzymes such as VEGFR-2, which is implicated in cancer angiogenesis. mdpi.comnih.gov Docking simulations of these analogues have suggested specific binding modes within the ATP-binding site of the kinase, indicating that the quinoline-amide scaffold is a promising starting point for the development of new therapeutic agents. mdpi.com

Furthermore, the synthesis of quinoline-6-carboxamide (B1312354) and quinoline-6-glyoxylamide derivatives has been explored, demonstrating the feasibility of creating diverse libraries of such compounds for biological screening. nih.gov The development of efficient synthetic routes, such as palladium-catalyzed aminocarbonylation, has been a key focus, enabling the production of these complex molecules with high selectivity. nih.gov Research on other quinoline derivatives has also pointed towards their potential as antibacterial agents and fluorophores. nih.gov

The general research direction for compounds structurally similar to this compound is therefore multifaceted, spanning from the development of novel therapeutics to the creation of advanced functional materials. The combination of the well-established biological and photophysical properties of the quinoline moiety with the structure-directing capabilities of the diamide (B1670390) linker makes this class of compounds a rich area for future scientific exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-di(quinolin-6-yl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-20(24-16-5-7-18-14(11-16)3-1-9-22-18)13-21(27)25-17-6-8-19-15(12-17)4-2-10-23-19/h1-12H,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVNKLGBNKLDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n Di Quinolin 6 Yl Propanediamide and Its Derivatives

Retrosynthetic Analysis and Key Precursors for N,N'-di(quinolin-6-yl)propanediamide

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available, or easily synthesized starting materials. amazonaws.com For this compound, the most logical disconnections are the two amide C-N bonds.

This retrosynthetic disconnection points to two primary precursors:

6-Aminoquinoline (B144246): This molecule provides the quinoline-6-yl fragments.

Malonic acid or its derivatives: This three-carbon dicarboxylic acid serves as the source for the propanediamide backbone. Common derivatives used in amide coupling reactions include malonyl chloride or diethyl malonate.

Classical and Modern Approaches to Propanediamide Core Formation

The formation of the propanediamide core is fundamentally an exercise in amide bond synthesis. This can be achieved through various condensation and coupling reactions.

The direct condensation of a carboxylic acid and an amine to form an amide bond by eliminating a molecule of water is a fundamental transformation. However, this typically requires high temperatures, which can be unsuitable for complex molecules. A more common approach involves the activation of the carboxylic acid.

One of the most classical methods is the conversion of the carboxylic acid (malonic acid) to a more reactive derivative, such as an acyl chloride (malonyl chloride). The acyl chloride then readily reacts with the amine (6-aminoquinoline) to form the amide bond.

Modern organic synthesis heavily relies on coupling reagents that facilitate amide bond formation under mild conditions, minimizing side reactions and improving yields. numberanalytics.comresearchgate.net These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. For the synthesis of this compound, a variety of coupling reagents can be employed. peptide.com

Key classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. youtube.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization and improve efficiency. nih.gov

Phosphonium and Uronium/Guanidinium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are highly efficient coupling agents. organic-chemistry.org They are known for their high reactivity and the formation of clean reaction profiles. ucl.ac.uk

Phosphonic Anhydrides: Propanephosphonic acid anhydride (B1165640) (T3P) is a versatile and powerful dehydrating agent used for amide bond formation. organic-chemistry.orgyoutube.com It is particularly noted for its low toxicity and the easy removal of its water-soluble byproducts. youtube.com

The choice of coupling reagent can be critical and is often determined by the specific substrates, desired reaction conditions, and scale of the synthesis.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Abbreviation Advantages Disadvantages
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble byproducts, easy workup. nih.gov Can lead to racemization without additives. peptide.com
N,N'-Dicyclohexylcarbodiimide DCC Inexpensive and effective. Byproduct (DCU) is insoluble and can be difficult to remove. peptide.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP High coupling efficiency, rapid reactions. peptide.com Higher cost compared to carbodiimides.
Propanephosphonic acid anhydride T3P Low epimerization risk, water-soluble byproducts, low toxicity. organic-chemistry.orgyoutube.com Often supplied as a solution in a solvent.

Quinoline (B57606) Ring System Introduction and Functionalization

The synthesis of the target molecule is critically dependent on the availability of 6-aminoquinoline. The quinoline ring itself can be constructed through several classic named reactions, and the position of the amino group is determined by the choice of starting materials. nih.gov

The most direct strategy for forming the C-N amide bond at the quinoline-6-yl position is the acylation of 6-aminoquinoline, as established in the retrosynthetic analysis. The synthesis of 6-aminoquinoline itself is a key step. A common method is the nitration of quinoline followed by the reduction of the resulting 6-nitroquinoline. The nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, so more controlled methods are often required to obtain the 6-substituted isomer.

Alternatively, the quinoline ring can be constructed from precursors that already contain the nitrogen functionality at the desired position. For example, the Skraup synthesis or the Doebner-von Miller reaction using p-nitroaniline or p-aminoacetanilide as the starting aniline (B41778) derivative can lead to the formation of a 6-nitro or 6-acetamidoquinoline, respectively. nih.gov The nitro group can then be reduced to the amine, or the acetamido group can be hydrolyzed.

The synthesis of derivatives of this compound with substituents on the quinoline ring requires careful consideration of regioselectivity. researchgate.net Several established synthetic methods for the quinoline core allow for the preparation of a wide array of substituted quinolines. organic-chemistry.org

Skraup Synthesis: This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound corresponding to the aniline used). The substituent on the aniline ring dictates the substitution pattern on the resulting quinoline. nih.gov

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid. It allows for greater diversity in the substitution pattern of the quinoline product. nih.gov

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The choice of the two components determines the final substitution pattern. nih.gov

Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another versatile method for preparing substituted quinolines.

The regiochemical outcome of these reactions is generally predictable based on the nature and position of the substituents on the starting materials, allowing for the targeted synthesis of specific quinoline derivatives that can then be converted to the corresponding 6-aminoquinolines for subsequent coupling.

Table 2: Key Named Reactions for Quinoline Synthesis

Reaction Name Reactants Key Features
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent A classic method, often harsh conditions. nih.gov
Doebner-von Miller Reaction Aniline, α,β-unsaturated carbonyl compound, acid More versatile than the Skraup synthesis. nih.gov
Friedländer Synthesis o-Aminoaryl aldehyde/ketone, compound with α-methylene group Forms the new heterocyclic ring through condensation and cyclodehydration. nih.gov

Derivatization Strategies for this compound Analogues

Derivatization is a key strategy for systematically modifying the structure of this compound to generate analogues with varied physicochemical properties. These strategies focus on three main areas: altering the central propanediamide linker, introducing substituents onto the quinoline moieties, and employing complex one-pot reactions to build structural diversity efficiently.

One common approach is to use different dicarboxylic acids or their activated derivatives in the initial acylation reaction with 6-aminoquinoline. For instance, using succinic acid or glutaric acid instead of malonic acid would yield analogues with longer, more flexible chains connecting the two quinoline units.

Furthermore, the central carbon atom of the propanediamide linker (the α-carbon) is a prime target for substitution. Introducing functional groups at this position can significantly alter the compound's properties. For example, the synthesis of 2-allyl-N,N'-bis-(4-amino-2-methyl-6-quinolyl)-2-(2-thenyl)malonamide demonstrates the introduction of both an allyl and a thenyl group onto this central carbon. ontosight.ai This modification highlights the linker's capacity to accommodate bulky and functionally diverse substituents, thereby creating structurally complex molecules. ontosight.ai Another study describes the modular synthesis of related quinoline amides where the linker length between an amide and another functional group was systematically varied, showing that both shortening and lengthening the tether can impact reaction yields and is a viable strategy for creating analogues. nih.gov

Table 1: Examples of Linker-Modified Analogues

Base CompoundModification StrategyResulting Analogue StructureReference
This compoundIntroduction of substituents on the α-carbon of the malonamide (B141969) linker.2-allyl-2-(2-thenyl)-N,N'-bis(4-amino-2-methyl-6-quinolyl)malonamide ontosight.ai
N-(quinolin-8-yl)acrylamideVarying the methylene (B1212753) spacer length in related alkenyl amides via cross-metathesis.(E/Z)-N-(quinolin-8-yl)alkenyl amides with different tether lengths. nih.gov

Introducing substituents directly onto the quinoline rings is a powerful method for fine-tuning the electronic and steric properties of the final compound. The reactivity and regioselectivity of these substitution reactions are influenced by the inherent electronic nature of the quinoline ring system and any existing functional groups.

A variety of substituents can be incorporated into the quinoline scaffold through multi-step synthetic sequences. For example, the synthesis of N,N'-bis(4-amino-2-methyl-6-quinolyl)malonamide introduces both an amino group at the 4-position and a methyl group at the 2-position of the quinoline rings. ontosight.ai These modifications can significantly impact the molecule's chemical behavior, including its ability to coordinate with metal ions. ontosight.ai

Research into the functionalization of 8-aminoquinolines has demonstrated methods for regioselective substitution at the C5 position. researchgate.net Techniques have been developed for C5-bromination, difluoromethylation, and methoxylation, showcasing the ability to install a range of functional groups at specific positions on the quinoline ring. researchgate.net Similarly, the design of quinoline-sulphonamide derivatives often involves exploiting the electron-withdrawing effects of the sulphonamide group to enhance properties like fluorescence. nih.gov The synthesis of these compounds can involve sophisticated multi-step processes, including Suzuki and acid-amine cross-coupling reactions, to build the substituted quinoline framework before forming the final amide or sulphonamide linkage. nih.gov

Table 2: Examples of Quinoline Ring Substitutions and Their Synthetic Methods

Quinoline Starting MaterialReaction/MethodPosition of SubstitutionIntroduced SubstituentReference
8-Aminoquinoline AmidesCopper-catalyzed reaction with ethyl bromodifluoroacetateC5-Br or -CF2H researchgate.net
8-AminoquinolinesFe(III)/TBHP systemC5-OCH3 researchgate.net
Substituted AnilinesSuzuki Coupling, Acid-Amine Coupling, N-alkylationVariousSulphonamide groups and others nih.gov
6-AminoquinolineMulti-step synthesisC2 and C4-CH3 and -NH2 ontosight.ai

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single, one-pot procedure. researchgate.netrsc.org These reactions are prized for their high atom economy and operational simplicity, making them ideal for generating libraries of structurally diverse compounds. researchgate.netrsc.org

Several types of MCRs have been successfully employed in the synthesis of quinoline derivatives, which can then be used to build diamide (B1670390) structures. researchgate.net For instance, the Povarov reaction, an MCR that typically involves an aniline, an aldehyde, and an activated alkene, is a powerful tool for constructing the quinoline core. iipseries.orgnih.gov Variations of this reaction can be used to generate a wide array of substituted quinolines. iipseries.org

While direct synthesis of this compound via a single MCR is not commonly reported, MCRs are instrumental in creating the substituted quinoline precursors. For example, a one-pot, five-component reaction has been described for the synthesis of complex malonamide derivatives, demonstrating the power of MCRs in building the diamide core. researchgate.net This reaction combines an isocyanide, Meldrum's acid, an arylidene malononitrile, and two amine molecules to efficiently produce malonamides. researchgate.net By analogy, substituted 6-aminoquinolines could potentially be used as the amine component in such reactions to directly generate diverse libraries of this compound analogues. The Ugi and Gewald reactions are other examples of MCRs that have been utilized for the synthesis of various quinoline scaffolds. researchgate.net These methods allow for the incorporation of multiple points of diversity in a single step, providing rapid access to novel compounds. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for N,n Di Quinolin 6 Yl Propanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer primary insights into the molecular framework of N,N'-di(quinolin-6-yl)propanediamide.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two quinoline (B57606) rings would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. tsijournals.comacs.org Due to the substitution at the 6-position, these protons would exhibit a complex pattern of doublets and multiplets reflecting their coupling with adjacent protons. The proton on C2 of the quinoline ring, adjacent to the heterocyclic nitrogen, is expected to be the most deshielded. The two amide (N-H) protons are predicted to resonate as a singlet or a broad singlet, likely in the δ 9.0-11.0 ppm range, with their exact shift being sensitive to solvent and concentration. acs.org The central methylene (B1212753) (CH₂) protons of the propanediamide linker would appear as a singlet in the aliphatic region, estimated to be around δ 3.5-4.0 ppm.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The two carbonyl (C=O) carbons of the amide groups are expected to be found significantly downfield, around δ 165-170 ppm. organicchemistrydata.org The carbon atoms of the quinoline rings would generate a series of signals in the aromatic region, from approximately δ 115 to 150 ppm. tsijournals.com The central methylene (CH₂) carbon would be observed in the upfield region, typically around δ 40-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Quinoline Aromatic (C-H)7.0 - 9.0115 - 150
Amide (N-H)9.0 - 11.0-
Methylene (CH₂)3.5 - 4.040 - 45
Carbonyl (C=O)-165 - 170

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity between adjacent protons within each of the quinoline ring systems, confirming their individual spin systems. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached. This would unambiguously assign the ¹³C signals for all protonated carbons in the quinoline rings and the central methylene group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations include those from the amide (N-H) protons to the carbonyl carbon and to carbons C5, C6, and C7 of the quinoline ring, confirming the point of attachment. Correlations from the methylene (CH₂) protons to the carbonyl carbons would solidify the structure of the propanediamide linker. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, regardless of whether they are connected through bonds. This could reveal spatial proximity between the amide N-H protons and the H5 or H7 protons on the quinoline rings, helping to define the molecule's preferred conformation in solution. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent band (or bands) in the region of 3250-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide groups. researchgate.net The amide I band, which is primarily due to C=O stretching, should appear as a strong absorption around 1650-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, is anticipated near 1520-1570 cm⁻¹. researchgate.net The aromatic region would feature multiple bands corresponding to C-H stretching (above 3000 cm⁻¹) and C=C and C=N ring stretching vibrations (typically in the 1400-1600 cm⁻¹ range). nih.gov

Raman spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric vibrations of the quinoline rings are expected to produce strong Raman signals. researchgate.net

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy
Amide (N-H)Stretching3250 - 3400IR
Aromatic (C-H)Stretching3000 - 3100IR, Raman
Amide (C=O)Stretching (Amide I)1650 - 1680IR, Raman
Aromatic (C=C/C=N)Ring Stretching1400 - 1600IR, Raman
Amide (N-H)Bending (Amide II)1520 - 1570IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption spectrum is dominated by the quinoline chromophores. researchgate.net The spectrum is expected to show intense absorption bands below 350 nm, which are attributable to π-π* electronic transitions within the conjugated aromatic system of the quinoline rings. Weaker n-π* transitions, associated with the lone pair electrons on the quinoline nitrogen and the amide carbonyl oxygens, may also be present, often appearing as shoulders on the more intense π-π* bands. researchgate.net

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. researchgate.net This effect arises from differential stabilization of the electronic ground and excited states of the molecule by the solvent. For this compound, changing the solvent from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695) or water) would likely shift the absorption maxima (λmax). Typically, n-π* transitions exhibit a hypsochromic (blue) shift in polar solvents, while π-π* transitions often show a bathochromic (red) shift. nist.gov Studying these shifts can provide valuable information about the nature of the electronic transitions and the dipole moment of the molecule in its excited state.

Table 3: Hypothetical UV-Vis Absorption Maxima (λmax) Illustrating Solvatochromism

SolventPolarityExpected λmax for π-π* (nm)Expected λmax for n-π* (nm)
HexaneNon-polar~310~345
DichloromethaneIntermediate~315~340
EthanolPolar Protic~320~335

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Determination

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the determination of a molecule's elemental composition. For this compound (C₂₁H₁₆N₄O₂), the calculated monoisotopic mass is 356.1273 u. HRMS analysis should detect a protonated molecular ion [M+H]⁺ at an m/z value that precisely matches the calculated value of 357.1351. nih.gov

Furthermore, by inducing fragmentation of the molecular ion (MS/MS analysis), a characteristic fragmentation pattern can be obtained, which serves as a structural fingerprint. Plausible fragmentation pathways for this compound would involve the cleavage of the relatively weak amide bonds.

Table 4: Predicted Key Fragments in HRMS (ESI+) of this compound

Proposed Fragment StructureFormulaCalculated m/z
[M+H]⁺ (Protonated Molecule)[C₂₁H₁₇N₄O₂]⁺357.1351
[M - (C₉H₆N₂)]⁺ (Loss of 6-aminoquinoline)[C₁₂H₁₁N₂O₂]⁺215.0821
[C₉H₇N₂]⁺ (Protonated 6-aminoquinoline)[C₉H₉N₂]⁺145.0766
[C₉H₆N-NH-CO]⁺[C₁₀H₈N₂O]⁺172.0637

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the complete three-dimensional structure of a crystalline solid. mkuniversity.ac.in This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule in the solid state. For a compound like this compound, single-crystal X-ray diffraction (SC-XRD) would be the primary technique employed to gain an unambiguous understanding of its molecular architecture and the interactions that govern its assembly into a crystal lattice. mkuniversity.ac.inresearchgate.net The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build an electron density map from which the atomic positions can be modeled. nih.gov

Single-Crystal X-ray Diffraction Methodologies for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled tool for the elucidation of stereochemistry. researchgate.netspringernature.com For any chiral molecule that can be crystallized, SC-XRD provides a direct and unambiguous determination of its relative configuration, which is the 3D arrangement of its stereocenters relative to one another. researchgate.net

The determination of absolute stereochemistry, which is the actual spatial arrangement of atoms, is more challenging and typically relies on the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with electrons, particularly those of heavier atoms (typically sulfur or heavier), there is a small, measurable phase shift in the scattered X-rays. nih.gov By carefully measuring the intensities of specific pairs of reflections (known as Bijvoet pairs), the absolute configuration of the molecule in the crystal can be determined. researchgate.net

For an organic molecule composed primarily of light atoms (C, H, N, O) like this compound, determining the absolute configuration can be difficult. However, if a chiral derivative were synthesized, the Flack parameter is a critical value derived from the diffraction data used to validate the assignment of the absolute structure. nih.gov A Flack parameter value close to zero indicates that the determined absolute configuration is correct, while a value approaching one suggests that the inverted structure is the correct one. researchgate.netnih.gov

Should this compound prove difficult to crystallize on its own, co-crystallization with a chiral auxiliary or a host molecule of known absolute configuration can be employed as an alternative strategy to facilitate crystallization and determine its stereochemistry. researchgate.netacs.org

The crystallographic data obtained from an SC-XRD experiment is summarized in a standard format, as illustrated in the hypothetical table below.

Illustrative Data: Table 1. Hypothetical Crystal Data and Structure Refinement Parameters for this compound. This table is an illustrative example and does not represent experimental data.

ParameterValue
Empirical formulaC₂₁H₁₈N₄O₂
Formula weight370.40 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.12 Å, b = 15.45 Å, c = 11.89 Å α = 90°, β = 105.2°, γ = 90°
Volume1795.5 ų
Z4
Density (calculated)1.370 g/cm³
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Reflections collected15870
Independent reflections4120 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.115
Goodness-of-fit on F²1.05

Analysis of Intermolecular Interactions and Crystal Packing in Crystalline Structures

The manner in which molecules arrange themselves in a crystal, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. researchgate.netmdpi.com Understanding these non-covalent forces is crucial for crystal engineering, as they influence physical properties such as solubility, stability, and morphology. For this compound, several types of interactions would be expected to play a key role in its solid-state architecture.

The most significant interactions would likely be the hydrogen bonds formed between the amide groups. mdpi.com The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygen atoms (C=O) act as acceptors, leading to strong N-H···O interactions. These interactions often guide the formation of predictable supramolecular synthons, such as chains or dimeric motifs, which form the backbone of the crystal structure. mdpi.comnih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within a crystal. nih.gov This method maps the different close contacts on a 2D "fingerprint" plot, providing a clear percentage contribution of each type of interaction (e.g., H···H, O···H/H···O, C···H/H···C) to the total crystal packing. nih.gov

The geometric parameters of these interactions, such as the distance between donor and acceptor atoms and the angle of the bond, are precisely determined from the crystallographic data.

Illustrative Data: Table 2. Hypothetical Hydrogen Bond Geometry (Å, °) for this compound. This table is an illustrative example and does not represent experimental data.

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
N1–H1···O2ⁱ0.882.052.915168.5
N2–H2···O1ⁱⁱ0.882.102.960164.2
C7–H7···O2ⁱⁱⁱ0.952.453.385167.0
C15–H15···N3ⁱᵛ0.952.583.451152.3

Symmetry codes (i, ii, iii, iv) would define the relationship between the interacting molecules in the crystal lattice.

Computational and Theoretical Investigations of N,n Di Quinolin 6 Yl Propanediamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov For N,N'-di(quinolin-6-yl)propanediamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation (geometry optimization). ekb.eg This process finds the arrangement of atoms that corresponds to the lowest energy state.

Once the optimized geometry is obtained, DFT is used to calculate various electronic properties. These include the distribution of electron density, which reveals how electrons are shared across the molecule, and the energies of molecular orbitals. nih.gov Analysis of the optimized structural parameters, such as bond lengths and angles, provides insight into the molecule's geometry, for example, the planarity between the quinoline (B57606) rings and the propanediamide linker. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the behavior of molecules in their excited states. nih.govresearchgate.net This analysis is crucial for understanding a molecule's photophysical properties, such as how it absorbs light. By applying the TD-DFT method to the optimized ground-state geometry of this compound, researchers could predict its electronic absorption spectrum (UV-Vis spectrum).

The calculation provides the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption peaks. nih.gov This theoretical spectrum can be compared with experimental data to validate the computational model and assign the nature of the electronic transitions (e.g., π-π* transitions). nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding a molecule's reactivity and electronic properties. nih.govresearchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. For this compound, DFT calculations would provide the energies of these orbitals. The spatial distribution of the HOMO and LUMO electron density would also be visualized.

Typically for such π-conjugated systems, the HOMO and LUMO are distributed across the quinoline rings and the amide linker. nih.gov For instance, in similar quinoline amides, the HOMO density is often located on the amide and an adjacent aryl ring, while the LUMO density is concentrated on the quinoline moiety itself. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates that a molecule is more easily excitable and more chemically reactive. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as no specific data has been published.

Parameter Calculated Value (eV)
EHOMO Value not available
ELUMO Value not available

The energies and distributions of the HOMO and LUMO allow for the calculation of global reactivity descriptors. These quantum-molecular parameters help predict the chemical behavior of the molecule. ekb.eg

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ekb.eg

Electronegativity (χ) : The power of an atom to attract electrons, calculated as χ = (I + A) / 2.

These descriptors would quantify the reactivity of this compound, indicating its stability and potential for electron donation or acceptance in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is plotted onto the surface of the molecule's electron density. The map uses a color scale to show different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the quinoline rings. Regions of positive potential (blue) would be expected around the amide N-H protons. This visualization is invaluable for predicting how the molecule would interact with other molecules, including biological receptors or reactants, by identifying sites for hydrogen bonding and electrostatic interactions. nih.gov

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a chemical species is fundamentally governed by the distribution of its electron density. Computational methods such as Density Functional Theory (DFT) are powerful tools for mapping this distribution and identifying regions prone to electrophilic or nucleophilic attack. nih.gov A key technique in this regard is the calculation of the Molecular Electrostatic Potential (MEP) map. researchgate.netnih.govnih.gov The MEP surface visually represents the electrostatic potential on the electron density surface, where different colors denote varying charge distributions. nih.gov

For this compound, regions of negative electrostatic potential (typically colored red or yellow) are associated with the lone pairs of electronegative atoms and indicate nucleophilic sites susceptible to electrophilic attack. researchgate.net Conversely, regions with positive potential (colored blue) highlight electron-deficient areas, or electrophilic sites, which are prone to nucleophilic attack. researchgate.net

The expected reactive sites for this compound based on its structure are:

Nucleophilic Sites : The carbonyl oxygen atoms, with their high electron density, are primary nucleophilic centers. The nitrogen atoms within the quinoline rings also represent significant nucleophilic sites.

Electrophilic Sites : The carbonyl carbon atoms, being bonded to two electronegative atoms (oxygen and nitrogen), are highly electrophilic. The hydrogen atoms of the amide (N-H) groups are also electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group.

SiteTypeReason
Carbonyl Oxygen Atoms (C=O)NucleophilicHigh electron density due to electronegativity and lone pairs.
Quinoline Ring Nitrogen AtomsNucleophilicLone pair of electrons on the sp² hybridized nitrogen.
Carbonyl Carbon Atoms (C=O)ElectrophilicElectron deficient due to bonding with electronegative oxygen and nitrogen.
Amide Hydrogen Atoms (N-H)ElectrophilicAcidic proton due to the electron-withdrawing effect of the carbonyl group.
Aromatic Quinoline RingsNucleophilic (π-system)Electron-rich π-cloud susceptible to electrophilic aromatic substitution.

Beyond visual MEP analysis, global reactivity descriptors derived from conceptual DFT provide quantitative measures of reactivity. researchgate.net These descriptors, including chemical hardness, electronic chemical potential, and the electrophilicity index, offer a deeper understanding of the molecule's stability and reaction tendencies. nih.govresearchgate.net For instance, a low HOMO-LUMO energy gap is indicative of higher chemical reactivity. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and function of molecules in condensed phases and biological systems. mdpi.commdpi.com For this compound, NCIs such as hydrogen bonds, π-stacking, and van der Waals forces dictate its crystal packing and interactions with other molecules. mdpi.com Advanced computational tools like Non-Covalent Interaction (NCI) plots, the Quantum Theory of Atoms in Molecules (QTAIM), and Symmetry-Adapted Perturbation Theory (SAPT) are used to characterize and quantify these weak forces. mdpi.commdpi.comresearchgate.net

Hydrogen Bonding Network Characterization

The molecular structure of this compound contains functional groups capable of forming a robust network of hydrogen bonds. The amide groups (-CONH-) are classic hydrogen bond motifs, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a strong acceptor. mdpi.com Additionally, the nitrogen atoms in the quinoline rings can also function as hydrogen bond acceptors.

These interactions can be either intramolecular, leading to specific preferred conformations, or intermolecular, driving the self-assembly into larger supramolecular architectures in the solid state. Computational analysis can predict the geometry and strength of these hydrogen bonds, which are fundamental to the molecule's structural organization.

DonorAcceptorInteraction Type
Amide N-HCarbonyl C=O (of another molecule)Intermolecular Hydrogen Bond
Amide N-HQuinoline Nitrogen (of another molecule)Intermolecular Hydrogen Bond
Amide N-HCarbonyl C=O (intramolecular)Intramolecular Hydrogen Bond (if sterically possible)
Amide N-HQuinoline Nitrogen (intramolecular)Intramolecular Hydrogen Bond (if sterically possible)

Pi-Stacking and Van der Waals Interactions within the Molecular Architecture

The presence of two large, planar quinoline ring systems in this compound makes it an ideal candidate for significant π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, play a vital role in the stabilization of crystal structures. mdpi.com Theoretical calculations can determine the preferred stacking geometry (e.g., face-to-face, parallel-displaced, or T-shaped) and quantify the interaction energy.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility, particularly the rotation around the single bonds of the propanediamide linker.

By simulating the molecule in different solvent environments, MD can predict its solution-phase behavior, including solvation structure and dynamic conformational changes. This information is crucial for understanding how the molecule might behave in a biological medium or during a chemical process in solution. The simulations provide a bridge between the theoretical properties of a single molecule and its macroscopic behavior.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its physical properties or biological activity. researchgate.net For this compound, a QSPR approach could be used to predict properties like solubility, melting point, or binding affinity to a target protein based on calculated molecular descriptors.

These descriptors are numerical values derived from the molecule's theoretical structure, including electronic (e.g., partial atomic charges, dipole moment), topological, and steric parameters. By establishing a statistically significant relationship for a series of related compounds, these models can be used to rationally design new molecules with enhanced properties and to screen virtual libraries for candidates with desired characteristics, thus accelerating the discovery process. researchgate.net

Coordination Chemistry of N,n Di Quinolin 6 Yl Propanediamide

Ligand Design Principles and Chelation Properties of Diamide-Quinoline Scaffolds

The design of N,N'-di(quinolin-6-yl)propanediamide as a chelating agent is rooted in the strategic combination of two key chemical moieties: the quinoline (B57606) heterocycle and the propanediamide backbone. Quinoline is recognized as a "privileged" scaffold in medicinal and coordination chemistry due to its rigid structure, potent N-donor atom, and ability to engage in π-stacking interactions. core.ac.uksemanticscholar.org Its derivatives are widely used in the development of chemical sensors and biologically active molecules. core.ac.uknih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-based ligands typically involves straightforward, well-established methods. bendola.comresearchgate.net Characterization relies on a suite of spectroscopic and analytical techniques to confirm the structure and composition of the resulting compounds.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II))

The synthesis of transition metal complexes with this compound would generally be achieved by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1 or 1:2 metal-to-ligand molar ratio. bendola.com The reaction is typically carried out by refluxing the components in a solvent such as methanol (B129727) or ethanol (B145695) for several hours. core.ac.uk The resulting solid complex can then be isolated by filtration, washed, and dried. core.ac.uk

Characterization of these complexes relies on several methods:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.

Infrared (IR) Spectroscopy: To verify coordination. A shift in the C=O stretching frequency of the amide group to a lower wavenumber and changes in the C=N stretching vibrations of the quinoline ring upon complexation provide direct evidence of the involvement of these groups in binding the metal ion. bendola.comresearchgate.net

Molar Conductivity: Measurements in solvents like DMSO can determine whether the complex is an electrolyte or non-electrolyte, indicating if anions are part of the coordination sphere. nih.govnih.gov

Based on studies of similar quinoline-based ligands, the expected geometries for these complexes vary with the metal ion and its d-electron configuration. rsc.orgtsijournals.com For instance, Cu(II) complexes often adopt a distorted square planar or square pyramidal geometry, while Co(II) and Zn(II) complexes are commonly found in tetrahedral or octahedral environments. bendola.comtsijournals.com Ni(II) can form either square planar (diamagnetic) or octahedral (paramagnetic) complexes. tsijournals.com

Lanthanide Ion Complexation and Luminescence Studies

The complexation of lanthanide ions (Ln³⁺) with this compound is of particular interest due to the potential for creating luminescent materials. nih.gov Lanthanides are hard Lewis acids and have a strong preference for hard donor atoms like oxygen, making the diamide (B1670390) groups excellent binding sites. nih.gov The quinoline nitrogen atoms also participate in coordination, accommodating the larger size and higher coordination numbers (typically 8 or 9) of the lanthanide ions. nih.govrsc.org

The synthesis of lanthanide complexes generally involves the reaction of the ligand with a lanthanide nitrate (B79036) salt in a suitable solvent. researchgate.net The key feature of these complexes is often their luminescence, which arises from the "antenna effect." In this process:

The organic ligand (the "antenna") absorbs UV radiation, promoting it to an excited singlet state.

Through intersystem crossing, the ligand transitions to a lower-energy triplet state.

Energy is transferred from the ligand's triplet state to an appropriate f-orbital of the chelated lanthanide ion.

The excited lanthanide ion then relaxes by emitting light at its characteristic, sharp, and long-lived emission wavelengths (e.g., red for Eu³⁺, green for Tb³⁺). nih.gov

The efficiency of this process depends on the energy level of the ligand's triplet state, which must be suitably matched with the resonance energy level of the lanthanide ion to facilitate effective energy transfer. nih.gov Studies on similar quinoline-amide ligands have shown that the fluorescence intensity can be influenced by the solvent environment. nih.gov

Coordination Modes and Geometries within Metal-N,N'-di(quinolin-6-yl)propanediamide Systems

As a flexible tetradentate ligand, this compound can adopt various coordination modes and geometries depending on the central metal ion's size, electronic configuration, and coordination preferences.

With Transition Metals: For smaller transition metal ions like Cu(II) or Ni(II), the ligand may wrap around the metal in a square-planar or a distorted tetrahedral geometry. bendola.com If additional coordination sites are occupied by solvent molecules or anions (like H₂O or Cl⁻), an octahedral geometry can be achieved. bendola.comtsijournals.com For example, complexes of related quinoline Schiff base ligands with Co(II) and Ni(II) have been reported to form octahedral structures with two coordinated water molecules, having the formula [M(L)₂(H₂O)₂]. bendola.com

With Lanthanide Ions: Lanthanide ions are larger and demand higher coordination numbers, typically 8, 9, or even 10. nih.gov In these cases, this compound would likely coordinate alongside other ligands, such as nitrate ions or solvent molecules, to satisfy the metal's coordination sphere. The resulting geometries are often complex and can be described as distorted versions of polyhedra like the bicapped trigonal prism or capped square antiprism. In some reported dinuclear lanthanide complexes, quinolone-based ligands have been shown to act as both chelating and bridging ligands. nih.gov

Stability and Thermodynamics of Complex Formation in Solution

The stability of transition metal complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, the Cu(II) complex of this compound is expected to be the most stable among the common divalent transition metals. The thermodynamic parameters of complex formation—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—can be determined from the temperature dependence of the stability constants. core.ac.uk Complexation is typically driven by a favorable negative enthalpy change from bond formation and a positive entropy change associated with the release of solvent molecules from the metal's hydration sphere.

Table 1: Representative Stability Constants for Related Metal-Ligand Systems

Metal IonLigand Systemlog KReference
Zn(II)2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde derivative6.36 pskgu.ru
Cu(II)2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde derivative6.46 pskgu.ru
Ni(II)2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde derivative5.58 pskgu.ru
In(III)8-hydroxyquinoline-5-sulphonic acidlog K₁ = 11.23, log K₂ = 9.80, log K₃ = 8.02 core.ac.uk

Spectroscopic Probing of Metal-Ligand Interactions (e.g., UV-Vis, Fluorescence, EPR)

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions and the electronic structure of the resulting complexes.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π→π* transitions within the quinoline rings. nih.govpskgu.ru Upon complexation with a metal ion, these bands may shift in wavelength (bathochromic or hypsochromic shift) and change in intensity (hyperchromic or hypochromic effect), indicating electronic interaction between the ligand and the metal. nih.gov For d-block transition metals like Co(II), Ni(II), and Cu(II), weaker d-d transition bands may appear in the visible region, providing information about the coordination geometry of the complex. tsijournals.com

Fluorescence Spectroscopy: This technique is particularly powerful for studying the complexes of diamagnetic ions like Zn(II) and, most notably, lanthanide ions. pskgu.ru For Zn(II) complexes, changes in the ligand's intrinsic fluorescence upon coordination can be monitored. For lanthanide complexes, fluorescence spectroscopy is the primary tool for studying the antenna effect. By measuring the excitation and emission spectra, one can confirm the ligand-to-metal energy transfer and calculate the quantum yield and luminescence lifetime of the complex, which are key parameters for assessing its efficiency as a light-emitting material. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study complexes containing unpaired electrons (paramagnetic species), such as those of Cu(II) (d⁹), Co(II) (d⁷), and some Ni(II) (d⁸, octahedral) complexes. The EPR spectrum provides detailed information about the electronic ground state and the local environment of the metal ion. For a Cu(II) complex, the g-values (g∥ and g⊥) can help determine if the unpaired electron resides primarily in the dₓ₂-y₂ or d₂₂ orbital, which in turn provides insight into whether the geometry is, for example, elongated octahedral or trigonal bipyramidal. bendola.com The g-values also give an indication of the covalent character of the metal-ligand bond. bendola.com

Information regarding "this compound" is currently unavailable.

Extensive research has been conducted to gather information on the chemical compound “this compound” and its coordination chemistry, specifically focusing on the electrochemical behavior and redox properties of its metal complexes. Despite a thorough search of scientific databases and scholarly articles, no specific data or research findings related to the electrochemical properties of metal complexes involving this particular ligand could be located.

Therefore, the section on "Electrochemical Behavior and Redox Properties of Metal-N,N'-di(quinolin-6-yl)propanediamide Complexes" cannot be provided at this time due to the absence of published research on this topic.

This includes a lack of information on:

Cyclic voltammetry studies

Redox potentials

Electron transfer mechanisms

The influence of different metal centers on the electrochemical behavior

It is important to note that while research exists on the electrochemical properties of various other quinoline-containing ligands and their metal complexes, the strict focus of this request on "this compound" prevents the inclusion of data from related but distinct chemical structures.

Further research into the synthesis and characterization of this specific compound and its metal complexes would be required to generate the detailed and scientifically accurate content requested.

Supramolecular Chemistry and Self Assembly of N,n Di Quinolin 6 Yl Propanediamide

Design Principles for Supramolecular Recognition Motifs in Diamide-Quinoline Systems

The design of supramolecular systems based on diamide-quinoline scaffolds follows the "lock and key" principle, where the host molecule possesses recognition sites complementary to a specific guest or to another host molecule. For N,N'-di(quinolin-6-yl)propanediamide, the key design elements facilitating molecular recognition and self-assembly are:

Hydrogen Bonding Sites: The secondary amide groups (–CO–NH–) provide both hydrogen bond donors (N-H) and acceptors (C=O). This allows for the formation of predictable and directional hydrogen-bonding networks.

Metal Coordination Centers: The nitrogen atom within each quinoline (B57606) ring acts as a Lewis base, capable of coordinating with metal ions. This enables the construction of metallo-supramolecular structures. mdpi.com

Aromatic π-Surfaces: The large, planar surfaces of the quinoline rings are ideal for engaging in π-π stacking interactions, which are crucial for stabilizing the assembly of aromatic molecules. nih.gov

Conformational Flexibility: The propanediamide linker allows for a degree of flexibility, enabling the quinoline moieties to orient themselves optimally for interaction with other molecules or metal centers.

By strategically combining these features, this compound can be directed to form a variety of supramolecular architectures, from simple dimers to complex polymeric chains and gels. mdpi.comrsc.org

Hydrogen Bonding Directed Assembly in Solution and Solid State

Hydrogen bonds are among the most important directional forces in supramolecular chemistry. In this compound, the amide N-H groups and carbonyl C=O groups are perfectly positioned to form robust intermolecular hydrogen bonds.

For this compound, it is expected that the complementary amide groups would associate to form linear tapes or sheets stabilized by a repeating pattern of N-H···O=C bonds. In the solid state, these interactions would define the crystal packing, while in solution, they could lead to the formation of soluble oligomers or, at higher concentrations, gel-like networks. mdpi.comrsc.org The stability of these hydrogen bonds can be high, with some intramolecular hydrogen bonds in related systems remaining intact even in polar solvents like DMSO. clockss.org

Pi-Stacking Driven Architectures and Their Characteristics

Alongside hydrogen bonding, π-π stacking is a critical non-covalent interaction that governs the assembly of aromatic molecules like this compound. This interaction arises from the electrostatic attraction between the electron-rich π-clouds of aromatic rings. nih.gov

Studies comparing quinoline-containing compounds to their all-carbon naphthalene (B1677914) analogues have shown that the presence of the nitrogen heteroatom in the quinoline ring enhances the propensity for π-π interactions. rsc.org The quinoline system has a polarized electron cloud, which can facilitate stronger and more specific stacking arrangements. The most common conformations for π-stacking are not face-to-face but rather offset-stacked or T-shaped, as these minimize electrostatic repulsion. nih.gov

Metal-Directed Self-Assembly and Metallo-Supramolecular Polymers

The nitrogen atoms of the quinoline rings in this compound serve as effective coordination sites for a variety of metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺). nih.gov This property allows for the construction of metallo-supramolecular assemblies, where the metal ion acts as a "glue" to direct the self-assembly of the organic ligands into well-defined, ordered structures.

Depending on the coordination geometry of the metal ion and the stoichiometry of the metal-to-ligand ratio, different architectures can be formed:

Discrete Macrocycles: When a metal ion with a specific coordination angle (e.g., 90° or 120°) is combined with the ligand in a suitable ratio, discrete, closed structures like M₂L₂ or M₄L₆ cages can form. rsc.orgresearchgate.net

Coordination Polymers: If the metal ion and ligand are combined in a way that allows for continuous extension, one-, two-, or three-dimensional coordination polymers can be created. nih.govresearchgate.net In such structures, the this compound would act as a bridging ligand, connecting metal centers into an infinite network.

The formation of these metallo-supramolecular polymers is often reversible and can be controlled by external stimuli like temperature or solvent changes. nih.gov These materials are of significant interest for applications in catalysis, sensing, and as functional materials. mdpi.comnih.gov

Characterization of Supramolecular Assemblies (e.g., by NMR, Mass Spectrometry, AFM, TEM)

A variety of analytical techniques are essential to confirm the formation and elucidate the structure of supramolecular assemblies. The dynamic and often complex nature of these systems necessitates a combination of methods. rsc.org

Technique Application in Characterizing Supramolecular Assemblies References
Nuclear Magnetic Resonance (NMR) Spectroscopy Used to study assembly in solution. ¹H NMR titrations can track chemical shift changes upon assembly, confirming interactions and determining binding constants. Diffusion-ordered spectroscopy (DOSY) can distinguish between small monomers and large assembled species. clockss.orgnih.govnih.govrsc.org
Mass Spectrometry (MS) Electrospray ionization (ESI-MS) is particularly useful for identifying the size and composition of discrete, non-covalent assemblies like macrocycles or cages by detecting their mass-to-charge ratio. nih.gov
X-ray Diffraction (XRD) Single-crystal XRD provides definitive proof of the structure of assemblies in the solid state, revealing precise bond lengths, angles, and intermolecular distances for hydrogen bonds and π-stacking. Powder XRD can identify the layered or ordered structures in gel or polycrystalline materials. mdpi.commdpi.comnih.gov
Infrared (IR) Spectroscopy Useful for confirming hydrogen bonding, as the stretching frequency of the N-H and C=O bonds in the amide group will shift upon participation in a hydrogen-bonding network. nih.govnih.govmdpi.com
Microscopy (AFM, TEM, SEM) Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the assembled nanostructures on a surface, such as fibers, sheets, or vesicles formed by the supramolecular polymers or gels. nih.govrsc.org
UV-Vis and Fluorescence Spectroscopy Changes in the absorption or emission spectra upon assembly can indicate π-stacking interactions or conformational changes. The appearance of new charge-transfer bands can signal metal-ligand coordination. rsc.org

The comprehensive characterization of supramolecular polymers requires a multi-technique approach to understand their structure and behavior across different states (solution, solid, gel). rsc.org

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity provided by a larger "host" molecule or a supramolecular assembly. While specific host-guest systems with this compound have not been reported, the molecule's derivatives are excellent candidates for creating such systems.

A supramolecular assembly of this compound, formed either through hydrogen bonding or metal coordination, could generate well-defined cavities. For example:

A metallo-supramolecular cage could encapsulate small solvent molecules or other guests that fit within its central void. rsc.org

The space between layers of hydrogen-bonded sheets could serve as an intercalation site for flat, aromatic guest molecules.

The quinoline rings themselves, being relatively electron-rich, could form a hydrophobic pocket capable of binding small organic molecules through van der Waals forces and π-interactions.

The design of such systems could lead to applications in chemical sensing, where the binding of a guest molecule induces a detectable signal (e.g., a change in fluorescence), or in catalysis, where the host cavity acts as a nanoscale reaction vessel. rsc.org

Mechanistic Studies of Biological Activities of N,n Di Quinolin 6 Yl Propanediamide and Analogues in Vitro Focus

Molecular Target Identification and Validation (In Vitro Studies)

In the realm of drug discovery, the identification and validation of molecular targets are pivotal steps. For quinoline-based compounds, including analogues of N,N'-di(quinolin-6-yl)propanediamide, in vitro studies have elucidated several key molecular interactions that underpin their biological effects. These studies focus on enzyme inhibition, nucleic acid interactions, and receptor binding, providing a foundational understanding of their potential therapeutic applications.

Nucleic Acid Binding and Intercalation Mechanisms

The interaction with DNA represents another significant mechanism of action for many anticancer agents. Quinoline-containing compounds have been shown to bind to DNA, often through intercalation, which involves the insertion of the planar quinoline (B57606) ring system between the base pairs of the DNA double helix. This can lead to conformational changes in the DNA, interfering with replication and transcription, and ultimately triggering cell death.

A study on 5-amino substituted benzimidazo[1,2-a]quinolines demonstrated that several derivatives bind to DNA as strong intercalators. nih.gov This was confirmed through various biophysical techniques, including UV/Visible spectroscopy, DNA melting temperature studies, and fluorescence and circular dichroism titrations. nih.gov For example, the N,N-dimethylaminopropyl and piperazinyl substituted derivatives were identified as potent DNA intercalators. nih.gov

Receptor-Ligand Interaction Modalities and Binding Affinities

The biological activity of a compound can also be mediated through its interaction with specific cellular receptors. While specific receptor binding studies for this compound are not prevalent in the literature, the general principles of receptor-ligand interactions are applicable. The affinity of a ligand for its receptor is a critical determinant of its potency. In silico molecular docking and binding affinity assays are common methods used to predict and quantify these interactions. nih.gov For example, in the context of kinase inhibition, docking simulations have been used to suggest a common mode of interaction for quinoline amide derivatives at the ATP-binding site of VEGFR-2. nih.gov

Cellular Pathway Modulation (In Vitro Studies)

Beyond direct molecular targeting, the biological effects of this compound analogues are manifested through the modulation of complex cellular pathways. In vitro studies have provided insights into how these compounds can influence critical processes such as apoptosis and autophagy.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its induction is a key strategy in cancer therapy. Several quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.

One study on quinoline-5-sulfonamide (B3425427) derivatives found that the most active compound altered the expression of the apoptosis-related genes BCL-2 and BAX in cancer cell lines. nih.gov Another investigation into quinoline-based thiocarbohydrazones revealed that they trigger programmed cell death that is partially dependent on caspases, particularly caspase-8. rsc.org A novel synthetic quinazolinyl derivative was also shown to induce apoptosis in a leukemia cell line via the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and caspase activation. nih.gov Furthermore, some indole-aryl-amide derivatives have been found to promote apoptosis in colon cancer cells. mdpi.com

Autophagy Pathway Interactions

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the cellular context. Its modulation represents a potential therapeutic strategy. Research on a novel quinolin-8-yl-nicotinamide, QN523, has implicated autophagy as a major mechanism of its action in pancreatic cancer. nih.gov Treatment with QN523 led to a significant increase in the expression of genes involved in autophagy, such as WIPI1, GABARAPL1, and MAP1LC3B. nih.gov This suggests that for certain quinoline analogues, the induction of autophagy could be a key component of their anticancer activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. georgiasouthern.edu These studies involve synthesizing and testing a series of analogues of a lead compound to understand how specific changes in its chemical structure affect its potency and efficacy. nih.govmdpi.com For this compound, SAR studies would aim to elucidate the roles of the quinoline rings, the propanediamide linker, and the specific substitution pattern (position 6) in its biological effects.

Key questions addressed by SAR studies on this scaffold would include:

The importance of the quinoline nitrogen for activity.

The effect of substituents on the quinoline rings.

The influence of the linker's length, rigidity, and hydrogen-bonding capacity.

The significance of having two quinoline moieties and their relative orientation.

The insights gained from SAR are crucial for optimizing the lead compound into a more potent and selective drug candidate. mdpi.com

The rational design of new bioactive molecules is a cornerstone of drug discovery. mdpi.com For this compound, the design of analogues for SAR studies would be a systematic process. mdpi.com Chemists would create a focused library of related compounds by modifying distinct parts of the parent molecule. nih.gov

Synthesis Strategy: The synthesis of this compound and its analogues generally involves the amidation of a dicarboxylic acid derivative with an appropriate amine. researchgate.net The core synthesis would likely involve reacting propanedioyl dichloride (malonyl chloride) or a similar activated form of propane-1,3-dioic acid with 2 equivalents of 6-aminoquinoline (B144246).

Designed Analogues would include:

Linker Modification: The propanediamide linker could be altered. For example, using succinic acid or adipic acid derivatives would create analogues with longer, more flexible chains. Conversely, using a more rigid linker like fumaric acid could probe the importance of conformational restriction.

Quinoline Ring Substitution: Analogues could be synthesized with substituents at various positions on the quinoline rings. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl, chloro) would explore electronic effects on activity. semanticscholar.org

Isomeric Variation: The point of attachment on the quinoline ring could be moved from the 6-position to other positions (e.g., 3, 4, or 8) to determine the optimal substitution pattern for biological activity. mdpi.com

Scaffold Hybridization: The quinoline moiety could be hybridized with other heterocyclic systems known for biological activity to create novel chemical entities. mdpi.com

This rational, iterative process of design, synthesis, and subsequent biological testing allows researchers to build a comprehensive understanding of the molecule's SAR. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. arabjchem.orgchemmethod.com By quantifying molecular properties (known as descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

For a series of this compound analogues, a QSAR study would proceed as follows:

Data Set Generation: A series of analogues would be synthesized and their biological activity (e.g., IC₅₀ values) measured in a consistent in vitro assay. mdpi.com

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices, etc. mdpi.com

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular shape and steric fields (used in CoMFA - Comparative Molecular Field Analysis). nih.govmdpi.com

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation). chemmethod.commdpi.com

A successful QSAR model can provide valuable insights into which properties (e.g., hydrophobicity, specific steric bulk, electronic features) are critical for the biological activity of this class of compounds. mdpi.com

Table 1: Example of a Data Set for a QSAR Study of Quinoline Diamide (B1670390) Analogues This table is illustrative and provides a conceptual framework for the data involved in a QSAR analysis.

Compound IDR1 SubstituentLinkerLogP (Descriptor)Molecular Weight (Descriptor)pIC₅₀ (Activity)
1 (Parent)H-(CO)NH(CH₂)NH(CO)-3.5370.46.2
27-Cl-(CO)NH(CH₂)NH(CO)-4.2439.36.8
3H-(CO)NH(CH₂)₂NH(CO)-3.8384.45.9
47-OCH₃-(CO)NH(CH₂)NH(CO)-3.4430.56.5

Analytical Methodologies for N,n Di Quinolin 6 Yl Propanediamide

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are fundamental for the isolation and purity evaluation of N,N'-di(quinolin-6-yl)propanediamide from reaction mixtures and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like this compound. The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection.

For compounds containing quinoline (B57606) and amide functionalities, reversed-phase HPLC is often the method of choice. A C18 or C8 column would likely provide good separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the target compound from impurities with different polarities.

Detection can be achieved using a UV-Vis detector, as the quinoline rings in the molecule are expected to exhibit strong absorbance in the UV region. A photodiode array (PDA) detector would be particularly advantageous as it can provide spectral information, aiding in peak identification and purity assessment. For enhanced sensitivity and selectivity, fluorescence detection can also be employed, given that quinoline derivatives are often fluorescent.

A study on the electrochemical activity of 6-aminoquinolyl urea (B33335) derivatives of amino acids and peptides reported the use of reversed-phase HPLC for separation. nih.gov While the specific compound is different, the presence of the quinoline moiety suggests that similar HPLC conditions could be applicable. The linearity of response for these derivatives was observed in the range of 5 pmol to 2500 pmol, with a detection limit of approximately 2.5 pmol using an amperometric detector. nih.gov

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 320 nm

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to its relatively high molecular weight and the presence of polar amide groups, this compound is likely to have low volatility and may not be directly amenable to GC analysis without derivatization.

However, if volatile derivatives of the compound can be prepared, GC could be a viable option. Derivatization would aim to replace the active hydrogens on the amide groups with less polar, more volatile moieties. For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could potentially make the compound suitable for GC analysis.

In such a case, a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be used. The injector and detector temperatures would need to be optimized to prevent thermal degradation. A flame ionization detector (FID) would offer good sensitivity for the derivatized compound.

Electrochemical Sensing and Detection Principles

Electrochemical methods can offer sensitive and selective detection of this compound, particularly due to the electroactive quinoline groups. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used to study its redox behavior and for quantitative analysis.

The quinoline moiety can be either oxidized or reduced at an electrode surface. The specific potential at which these processes occur would depend on the electrode material (e.g., glassy carbon, gold, or modified electrodes), the pH of the supporting electrolyte, and the scan rate.

Research on 6-aminoquinolyl urea derivatives has demonstrated their electrochemical activity. nih.gov This suggests that this compound would also be electrochemically active. An electrochemical detector coupled with HPLC can provide a highly sensitive and selective analytical method. nih.gov For instance, amperometric detection following HPLC separation has been shown to detect similar compounds at picomole levels. nih.gov

Table 2: Potential Electrochemical Detection Parameters

ParameterDetail
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Auxiliary Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Potential Range -0.2 V to +1.2 V

Spectrophotometric Quantification Methods (UV-Vis, Fluorescence)

Spectrophotometric methods are valuable for the quantification of this compound in solution.

UV-Vis Spectroscopy : The presence of the quinoline chromophores suggests that the compound will have distinct absorption bands in the ultraviolet (UV) and possibly the visible (Vis) regions of the electromagnetic spectrum. A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the concentration of the compound. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. A related compound, N,N-di(pyridin-2-yl)quinolin-6-amine, exhibits absorption bands at 268, 304, and 348 nm. pskgu.ru It is plausible that this compound would have a similar UV absorption profile.

Fluorescence Spectroscopy : Many quinoline derivatives are known to be fluorescent. If this compound exhibits fluorescence, this property can be exploited for highly sensitive and selective quantification. The method would involve determining the optimal excitation and emission wavelengths. The fluorescence intensity is typically linear with concentration over a certain range. A spectrofluorometer would be used to measure the fluorescence emission. For example, N,N-di(pyridin-2-yl)quinolin-6-amine, when excited at 348 nm, shows an emission maximum at 429 nm with a fluorescence quantum yield of 47%. pskgu.ru This suggests that this compound may also be a fluorescent molecule.

Hyphenated Techniques for Advanced Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and characterization of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is an ideal technique for the analysis of this compound. The LC system separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and structure. Electrospray ionization (ESI) would be a suitable ionization source, as it is a soft ionization technique that can produce intact molecular ions ([M+H]+ or [M-H]-). Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that can confirm the identity of the compound. The fragmentation pattern would be characteristic of the this compound structure. Studies on similar diamine compounds have successfully used LC-MS/MS for their determination. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : If the compound can be successfully derivatized to increase its volatility, GC-MS could be employed. The GC would separate the derivatized compound, and the mass spectrometer would provide a mass spectrum. Electron ionization (EI) is a common ionization technique in GC-MS, which typically causes extensive fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for the compound and can be used for its identification by comparison with a spectral library or through interpretation.

Table 3: Summary of Analytical Techniques for this compound

TechniquePurposeKey Considerations
HPLC Separation, Purification, QuantificationReversed-phase C18 column, UV or Fluorescence detection.
GC Analysis of volatile derivativesRequires derivatization to increase volatility.
Electrochemical Sensing Quantification, Mechanistic studiesUtilizes the electroactive quinoline moiety.
UV-Vis Spectroscopy QuantificationBased on the absorbance of the quinoline chromophores.
Fluorescence Spectroscopy High-sensitivity quantificationDependent on the compound's fluorescent properties.
LC-MS Identification, Structural elucidationESI for soft ionization, MS/MS for fragmentation analysis.
GC-MS Identification of volatile derivativesEI for characteristic fragmentation patterns.

Potential Applications of N,n Di Quinolin 6 Yl Propanediamide in Advanced Materials and Catalysis

Role as Ligands in Homogeneous and Heterogeneous Catalytic Systems

In homogeneous catalysis, palladium complexes featuring quinoline-based ligands have been extensively studied for their catalytic activity in cross-coupling reactions. While specific studies on N,N'-di(quinolin-6-yl)propanediamide are not yet prevalent, the structural similarities to other bidentate and tetradentate quinoline-amide ligands suggest its potential utility. For instance, palladium(II) complexes with quinolinylaminophosphonate ligands have been synthesized and characterized, demonstrating the coordinating ability of the quinoline (B57606) nitrogen. It is conceivable that this compound could form stable complexes with palladium and other transition metals, such as ruthenium, which has been shown to be effective in the synthesis of tricyclic quinoline derivatives. The flexibility of the propanediamide linker could allow the two quinoline moieties to adopt various coordination modes, potentially influencing the selectivity and activity of the catalytic system.

For heterogeneous catalysis, the ligand could be immobilized on a solid support, combining the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts. The amide groups could serve as anchoring points for grafting the molecule onto surfaces like silica or polymers.

Integration into Functional Materials

Quinoline and its derivatives are known for their fluorescent properties and have been widely employed in the development of chemosensors for the detection of various analytes. The fluorescence of quinoline-based compounds can be modulated by interactions with metal ions or other molecules, leading to a measurable signal.

This compound is a promising candidate for the development of fluorescent sensors, particularly for metal ions. The quinoline nitrogen atoms and the amide oxygen atoms can act as a multidentate chelation site for metal ions. Upon coordination, the electronic properties of the quinoline fluorophore can be altered, leading to changes in the fluorescence intensity or a shift in the emission wavelength.

A significant body of research has demonstrated the efficacy of quinoline-based sensors for the detection of zinc ions (Zn²⁺) jmaterenvironsci.combohrium.comnih.govrsc.orgmdpi.com. These sensors often exhibit a "turn-on" fluorescence response, where the fluorescence is enhanced upon binding to Zn²⁺. This is attributed to the inhibition of photoinduced electron transfer (PET) from the nitrogen lone pair to the excited quinoline ring upon metal coordination. Given the structural features of this compound, it is highly probable that it would exhibit similar sensing capabilities for Zn²⁺ and potentially other transition metal ions. The binding of a metal ion to the diamide (B1670390) and quinoline nitrogens would restrict intramolecular rotations and vibrations, leading to an enhancement of the fluorescence quantum yield.

The selectivity of such a sensor would be influenced by the size of the chelation cavity formed by the ligand and the coordination preferences of the target metal ion. Theoretical calculations could be employed to predict the binding affinities for different metal ions and to rationalize the sensing mechanism.

Quinoline derivatives have been extensively investigated for their potential use in organic light-emitting diodes (OLEDs) due to their favorable electronic and photophysical properties. Specifically, metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), are benchmark materials for the emissive and electron-transporting layers in OLEDs.

The photophysical properties of this compound, including its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, would be crucial in determining its suitability for OLED applications. Theoretical studies based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide valuable insights into the electronic structure, HOMO-LUMO energy levels, and excited-state properties of the molecule researchgate.netnih.govsemanticscholar.orgresearchgate.net.

Based on the known properties of similar quinoline-amide and bis(quinoline) derivatives, this compound is expected to exhibit strong absorption in the UV region and emission in the blue or green region of the visible spectrum. The amide linkage can influence the degree of intramolecular charge transfer (ICT) character in the excited state, which in turn affects the emission wavelength and quantum efficiency.

For application in OLEDs, the compound could potentially be used as:

An emissive material: If it possesses a high fluorescence quantum yield, it could serve as the light-emitting dopant in a host-guest system.

A host material: Its wide bandgap and suitable HOMO/LUMO levels could make it a good host for phosphorescent emitters.

An electron-transporting material: The electron-deficient nature of the quinoline ring suggests potential for electron transport.

Further experimental characterization of its photophysical and electroluminescent properties is necessary to fully assess its potential in OLEDs.

Building Blocks for Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs)

Porous organic frameworks (POFs) and covalent organic frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. The ability to design the network topology and functionalize the pores makes them attractive for applications in gas storage and separation, catalysis, and sensing.

The structure of this compound, with two reactive sites at the quinoline rings (assuming further functionalization) and a defined length and geometry provided by the propanediamide linker, makes it a potential building block for the synthesis of POFs or COFs.

The amide linkages within the backbone of a framework can enhance its stability. While the synthesis of amide-linked COFs can be challenging, their robustness is a significant advantage. The quinoline moieties could be functionalized with reactive groups, such as amines or aldehydes, to enable their polymerization into a framework. Alternatively, the existing nitrogen atoms in the quinoline rings could be utilized for post-synthetic modification of the framework.

The incorporation of quinoline units into the framework could impart specific functionalities, such as Lewis basic sites for catalysis or fluorescent signaling units for sensing applications. For instance, quinoline-linked COFs have been synthesized and shown to be effective in various applications nih.govresearchgate.net. The porosity and surface area of the resulting material would depend on the geometry of the building block and the conditions of the polymerization reaction.

Corrosion Inhibition Studies and Mechanisms

Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are often effective corrosion inhibitors for metals, particularly in acidic media. These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

Quinoline and its derivatives have been extensively studied as corrosion inhibitors for mild steel and other alloys jmaterenvironsci.comresearchgate.netelectrochemsci.orgbiointerfaceresearch.com. The high electron density of the quinoline ring and the presence of the nitrogen atom facilitate strong adsorption onto the metal surface.

This compound possesses several structural features that suggest its potential as an effective corrosion inhibitor:

Quinoline Rings: The two planar quinoline rings can adsorb onto the metal surface through π-electron interactions.

Nitrogen and Oxygen Atoms: The nitrogen atoms in the quinoline rings and the nitrogen and oxygen atoms in the amide groups can act as active centers for adsorption, donating lone pairs of electrons to the vacant d-orbitals of the metal atoms.

Molecular Size: The relatively large molecular size would allow it to cover a significant surface area of the metal, enhancing the protective barrier.

The mechanism of inhibition is likely to involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The inhibitor molecules can block the active sites for corrosion, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), would be essential to evaluate the inhibition efficiency and to elucidate the mechanism of action.

Future Directions and Emerging Research Avenues for N,n Di Quinolin 6 Yl Propanediamide

Development of Advanced Synthetic Strategies

The synthesis of N,N'-di(quinolin-6-yl)propanediamide and its derivatives can be significantly enhanced by adopting modern synthetic technologies. These advanced methods offer improvements in efficiency, scalability, and environmental impact over traditional batch processing.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. mdpi.comsigmaaldrich.com This methodology utilizes light energy to initiate single-electron transfer processes, creating highly reactive intermediates that can participate in a wide range of chemical transformations. sigmaaldrich.comnih.govresearchgate.net For the synthesis of this compound derivatives, photoredox catalysis could be employed for C-H functionalization of the quinoline (B57606) rings or for the formation of the amide bonds. mdpi.comunimi.it This approach could provide access to novel analogues with tailored properties that are difficult to obtain through traditional methods. sigmaaldrich.com

Exploration of Novel Coordination Architectures and Multi-Metallic Systems

The quinoline moieties within this compound possess nitrogen atoms that can act as coordination sites for metal ions. This opens up a rich field of research in coordination chemistry, with the potential to create complex and functional materials.

The flexible propanediamide linker allows the two quinoline units to adopt various conformations, making this compound an excellent candidate for constructing diverse coordination polymers. researchgate.netnih.gov By reacting this ligand with different metal ions, it may be possible to generate a variety of supramolecular architectures, including one-dimensional chains, two-dimensional grids, and three-dimensional frameworks. mdpi.comfrontiersin.org The properties of these coordination polymers, such as their porosity, thermal stability, and photophysical characteristics, will be highly dependent on the choice of metal ion and the resulting coordination geometry. mdpi.com

Furthermore, the ditopic nature of the ligand, with two distinct quinoline binding sites, raises the possibility of creating multi-metallic systems. pskgu.ru By using a combination of different metal ions, heterometallic coordination polymers could be synthesized. These materials could exhibit interesting magnetic, catalytic, or optical properties arising from the synergistic interactions between the different metal centers.

Integration with Nanotechnology for Hybrid Systems

The unique properties of this compound can be further augmented by integrating it with nanomaterials to create hybrid systems with enhanced or novel functionalities.

One promising avenue is the development of nanoparticle-based systems. The synthesis of nanoparticles using green chemistry principles, for example, through plant extracts, is a rapidly growing field. ejcmpr.com this compound or its metal complexes could be immobilized on the surface of nanoparticles, such as gold or iron oxide, to create functionalized nanomaterials. These hybrid systems could find applications in areas such as targeted drug delivery, bioimaging, and catalysis. The quinoline component could provide a targeting function or a specific biological activity, while the nanoparticle core offers a high surface area and unique physical properties.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, intuition-based drug discovery and materials design. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity. youtube.comyoutube.com

By training ML models on existing data for quinoline-based compounds, it is possible to develop quantitative structure-activity relationship (QSAR) models. youtube.com These models can predict the biological activity or physical properties of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.com This in silico screening can significantly accelerate the discovery process and reduce the costs associated with experimental work. youtube.com Furthermore, generative AI models can be used to design entirely new molecules with desired properties, potentially leading to the discovery of novel compounds with enhanced efficacy or functionality. youtube.com

Mechanistic Studies of Unexplored Biological Activities and Pathways

While quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific biological profile of this compound remains largely unexplored. nih.govnih.govresearchgate.netmdpi.commdpi.com

Future research should focus on comprehensive biological screening of this compound against a variety of disease targets. Should any significant activity be identified, detailed mechanistic studies will be crucial to understand how the molecule exerts its effects at the cellular and molecular levels. researchgate.net This could involve identifying the specific protein targets, elucidating the signaling pathways involved, and understanding the structure-activity relationships. nih.gov Such studies are essential for the rational design of more potent and selective analogues for therapeutic applications.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical research and industry. unife.itgoogle.comnih.gov Future work on this compound should incorporate these principles at every stage.

In terms of synthesis, this could involve the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste. ejcmpr.comresearchgate.net For example, exploring syntheses in water or other green solvents would be a significant step forward. researchgate.net In terms of application, the development of biodegradable derivatives or the use of the compound in environmentally friendly processes, such as green catalysis, would be highly desirable.

Multi-Stimuli Responsive Materials Based on this compound

"Smart" materials that can respond to external stimuli are of great interest for a wide range of applications, including sensors, actuators, and drug delivery systems. nih.govnih.govresearchgate.net The this compound scaffold possesses several features that could be exploited to create multi-stimuli responsive materials.

The quinoline units can respond to changes in pH, and their coordination to metal ions can be sensitive to redox potentials. nih.gov The amide linkages could potentially be cleaved by specific enzymes, providing a biological stimulus. By incorporating other responsive moieties into the molecular structure, it may be possible to create materials that respond to multiple stimuli, such as temperature, light, and specific chemical analytes. nih.govrsc.orgmdpi.com The development of such materials would represent a significant advance in the field of smart materials and could lead to a host of new technologies.

Q & A

Q. How does the compound’s stability under oxidative/reductive conditions impact its application in catalysis?

  • Methodology : Expose to H2O2 (oxidizing agent) or NaBH4 (reducing agent) in buffered solutions. Monitor degradation via LC-MS and identify byproducts (e.g., quinoline N-oxide or reduced amides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.